molecular formula C15H11BrN6O2 B2713252 2-(4-(2-bromobenzamido)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396748-67-6

2-(4-(2-bromobenzamido)phenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2713252
CAS No.: 1396748-67-6
M. Wt: 387.197
InChI Key: CARRLKQYFACHBI-UHFFFAOYSA-N
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Description

2-(4-(2-bromobenzamido)phenyl)-2H-tetrazole-5-carboxamide is a synthetic organic compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(2-bromobenzamido)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps. One common method starts with the bromination of benzene to form bromobenzene . This is followed by the formation of 2-bromobenzamide through an amide formation reaction.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(4-(2-bromobenzamido)phenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Cyclization: Reagents like sodium azide and nitriles are used under acidic or basic conditions.

    Oxidation/Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while cyclization reactions produce tetrazole-containing compounds.

Mechanism of Action

The mechanism of action of 2-(4-(2-bromobenzamido)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing it to bind to enzymes and receptors in biological systems. This binding can inhibit or activate specific pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Uniqueness: 2-(4-(2-bromobenzamido)phenyl)-2H-tetrazole-5-carboxamide is unique due to the combination of the bromobenzamide and tetrazole moieties. This combination imparts specific chemical and biological properties that are not observed in simpler compounds like bromobenzene or basic tetrazole derivatives .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[4-[(2-bromobenzoyl)amino]phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN6O2/c16-12-4-2-1-3-11(12)15(24)18-9-5-7-10(8-6-9)22-20-14(13(17)23)19-21-22/h1-8H,(H2,17,23)(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARRLKQYFACHBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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